N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide
Description
N1-Cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide is a substituted oxalamide derivative characterized by a cyclopentyl group at the N1 position and a 3-(methylthio)phenyl group at the N2 position. Oxalamides are a class of compounds with a central oxalyl (C₂O₂) backbone linked to two amide groups.
Properties
IUPAC Name |
N-cyclopentyl-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-19-12-8-4-7-11(9-12)16-14(18)13(17)15-10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZZPVBLDXCDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide typically involves the reaction of cyclopentylamine with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halogenated phenyl derivatives.
Scientific Research Applications
N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical pathways related to its target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key functional groups include:
- Oxalamide core : Shared with other oxalamides (e.g., pesticidal oxalamides in ).
- 3-(Methylthio)phenyl substituent : Similar to sulfur-containing agrochemicals like Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), which uses a methylthio group for fungicidal activity .
- Cyclopentyl group : Cycloalkyl substituents are common in drug design for modulating lipophilicity and metabolic stability.
Pharmacological and Agrochemical Context
- Elafibranor Intermediates (): Unlike the target compound, Elafibranor (Formula II) features a phenoxypropanoic acid backbone. However, intermediates like N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide may serve as precursors for introducing sulfur-containing aryl groups, enhancing drug bioavailability or target binding .
- Pesticidal Compounds (): Flutolanil: A benzamide fungicide with a trifluoromethyl group; sulfur is absent in its aromatic ring, but the methylthio group in the target compound may confer distinct reactivity or bioactivity. Methoprotryne: A triazine herbicide with a methylthio group.
Physicochemical Properties
Hypothetical comparisons based on substituent effects:
Biological Activity
N1-cyclopentyl-N2-(3-(methylthio)phenyl)oxalamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopentyl group and a methylthio-substituted phenyl moiety attached to an oxalamide backbone. This unique structure contributes to its biological activity, particularly in enzyme interactions and cellular processes.
Target Enzymes : The primary target for this compound is Methionine aminopeptidase (MetAP), an enzyme crucial for protein synthesis. By inhibiting MetAP, the compound may disrupt normal cellular functions related to protein maturation and processing.
Biochemical Pathways : The inhibition of MetAP can lead to downstream effects on various signaling pathways, particularly those involved in cell growth and proliferation. This interaction suggests potential applications in cancer therapy, where modulation of protein synthesis can influence tumor growth.
Antitumor Activity
Recent studies have highlighted the compound's antitumor potential. For instance, it has been evaluated against various cancer cell lines, demonstrating significant inhibition rates. The following table summarizes its effectiveness compared to a standard treatment:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100 | 8.26 |
These results indicate that this compound exhibits comparable or superior activity relative to established chemotherapeutics like Sunitinib .
Induction of Apoptosis
Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. It alters the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to increased caspase-3 activity, which is critical for the execution phase of apoptosis .
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on HepG2 Cells : Treatment with varying concentrations resulted in a dose-dependent increase in apoptotic markers and cell cycle arrest at the S phase, highlighting its potential as a therapeutic agent in liver cancer .
- In Vivo Studies : Preliminary animal studies suggest that administration of this compound leads to significant tumor size reduction compared to control groups, further supporting its antitumor efficacy.
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates favorable absorption characteristics, with a high probability of human intestinal absorption and blood-brain barrier penetration . However, comprehensive toxicity assessments are required to establish safety profiles before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
